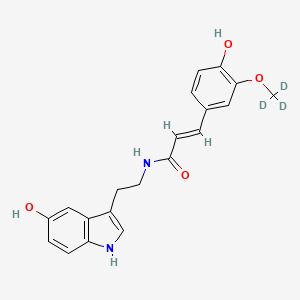
N-Feruloylserotonin-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Feruloylserotonin-d3 is a derivative of N-Feruloylserotonin, an amide formed between serotonin and ferulic acid. This compound is known for its antioxidant properties and is found in the seeds of the safflower plant (Carthamus tinctorius) . It has been studied for its potential therapeutic effects, particularly in the context of neuroprotection and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Feruloylserotonin-d3 can be synthesized through the reaction of serotonin with ferulic acid. The process involves the formation of an amide bond between the amino group of serotonin and the carboxyl group of ferulic acid. The reaction typically requires the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound involves the extraction of serotonin and ferulic acid from natural sources, followed by their chemical coupling. High-speed counter-current chromatography (HSCCC) has been successfully applied for the preparative separation and purification of N-Feruloylserotonin from safflower seed meal . This method ensures high purity and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
N-Feruloylserotonin-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidative products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl and methoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under mild conditions, with temperatures ranging from room temperature to slightly elevated temperatures .
Major Products Formed
The major products formed from these reactions include various oxidative and reductive derivatives of this compound, which retain the core structure of the compound while exhibiting different functional groups .
Scientific Research Applications
N-Feruloylserotonin-d3 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study amide bond formation and the reactivity of phenolic compounds.
Medicine: this compound has shown potential in neuroprotection, particularly in the context of Alzheimer’s disease. Additionally, it exhibits anti-inflammatory effects by inhibiting lipopolysaccharide-induced inflammation via SIRT1-stimulated FOXO1 and NF-κB signaling pathways.
Mechanism of Action
N-Feruloylserotonin-d3 exerts its effects through several molecular targets and pathways:
Antioxidant Activity: The compound scavenges reactive oxygen species and increases the expression of antioxidant enzymes.
Anti-inflammatory Activity: It inhibits the production of inflammatory mediators such as nitric oxide and prostaglandin E2 by modulating the SIRT1-FOXO1 and NF-κB signaling pathways.
Comparison with Similar Compounds
N-Feruloylserotonin-d3 is similar to other serotonin derivatives such as:
N-(p-Coumaroyl)serotonin: Another amide formed between serotonin and p-coumaric acid, known for its antioxidant and anti-inflammatory properties.
Caffeoylserotonin: A derivative formed between serotonin and caffeic acid, exhibiting strong antioxidant activity.
Sinapoylserotonin: Formed between serotonin and sinapic acid, known for its potential therapeutic effects.
Compared to these compounds, this compound is unique due to its specific combination of ferulic acid and serotonin, which imparts distinct antioxidant and neuroprotective properties .
Properties
Molecular Formula |
C20H20N2O4 |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
(E)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-3-[4-hydroxy-3-(trideuteriomethoxy)phenyl]prop-2-enamide |
InChI |
InChI=1S/C20H20N2O4/c1-26-19-10-13(2-6-18(19)24)3-7-20(25)21-9-8-14-12-22-17-5-4-15(23)11-16(14)17/h2-7,10-12,22-24H,8-9H2,1H3,(H,21,25)/b7-3+/i1D3 |
InChI Key |
WGHKJYWENWLOMY-RQTUGABZSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=CC(=C1)/C=C/C(=O)NCCC2=CNC3=C2C=C(C=C3)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)NCCC2=CNC3=C2C=C(C=C3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


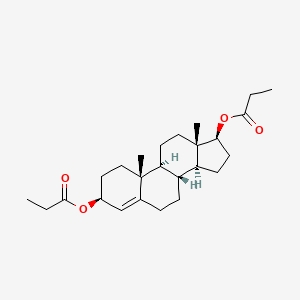

![6-(2-Methylphenyl)-6,9-diazaspiro[4.5]decane](/img/structure/B12431187.png)
![[(2R)-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B12431202.png)


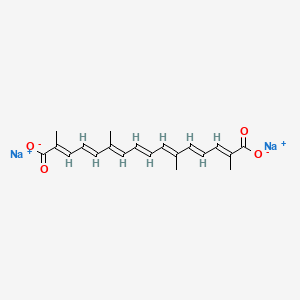
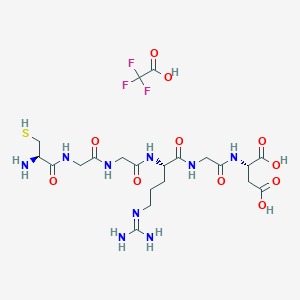
![(3Z)-2,3-Dihydro-7-hydroxy-3-[(4-methoxyphenyl)methylene]-4H-1-benzopyran-4-one](/img/structure/B12431216.png)
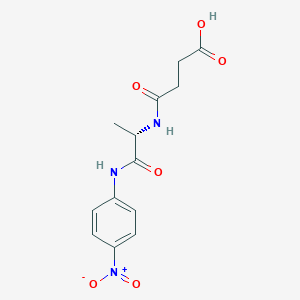
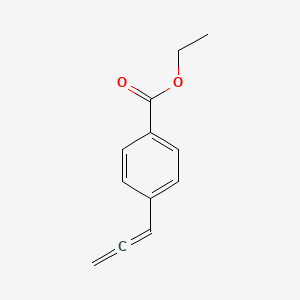
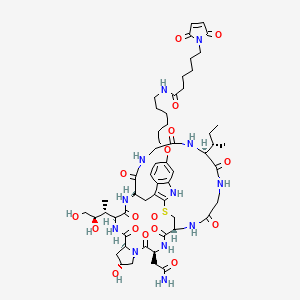
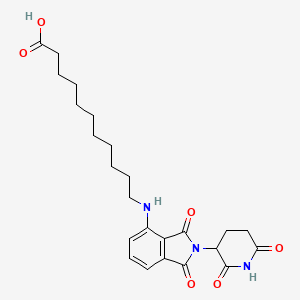
![4lambda6-Thia-9-azatricyclo[5.3.0.0,2,6]decane-4,4-dione hydrochloride](/img/structure/B12431253.png)
